molecular formula C14H18N4O2 B6956178 N-[2-(dimethylamino)pyridin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide

N-[2-(dimethylamino)pyridin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B6956178
M. Wt: 274.32 g/mol
InChI Key: RUUMRQSTBRXMIH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyridin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a complex structure that includes a pyridine ring, an oxazole ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(dimethylamino)pyridin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9-12(10(2)20-16-9)14(19)18(5)11-7-6-8-15-13(11)17(3)4/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUMRQSTBRXMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N(C)C2=C(N=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyridin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, followed by the formation of the oxazole ring and subsequent carboxamide formation.

    Pyridine Derivative Preparation: The starting material, 2-(dimethylamino)pyridine, is synthesized through a nucleophilic substitution reaction involving 2-chloropyridine and dimethylamine under basic conditions.

    Oxazole Ring Formation: The pyridine derivative undergoes cyclization with an appropriate diketone or ketoester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the oxazole ring.

    Carboxamide Formation: The final step involves the reaction of the oxazole derivative with an acylating agent like acetic anhydride or an acid chloride to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyridin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[2-(dimethylamino)pyridin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways or receptors.

    Industry: Utilized in the synthesis of advanced materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)pyridin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)pyridin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide
  • N-[2-(dimethylamino)pyridin-3-yl]-N,3,5-trimethyl-1,2-thiazole-4-carboxamide
  • N-[2-(dimethylamino)pyridin-3-yl]-N,3,5-trimethyl-1,2-imidazole-4-carboxamide

Uniqueness

Compared to similar compounds, this compound is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

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